molecular formula C15H22N2O4 B13032176 3-[Bis(tert-butoxycarbonyl)amino]pyridine

3-[Bis(tert-butoxycarbonyl)amino]pyridine

Cat. No.: B13032176
M. Wt: 294.35 g/mol
InChI Key: UJSVMPGPKXILHF-UHFFFAOYSA-N
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Description

3-[Bis(tert-butoxycarbonyl)amino]pyridine, with the CAS number 150992-49-7, is a protected amine derivative with the molecular formula C 15 H 22 N 2 O 4 and a molecular weight of 294.35 g/mol . This compound is characterized by its bis-BOC (tert-butoxycarbonyl) functional groups, which are widely used in organic synthesis and medicinal chemistry to protect amine groups from unwanted reactions during multi-step synthetic sequences . The value of this reagent lies in its role as a key synthetic building block. Similar BOC-protected aminopyridine derivatives are recognized for their utility in generating compounds with biological activity, serving as precursors in the development of potential antifungal agents and other pharmacologically active molecules . Researchers employ this compound to introduce a protected pyridylamine moiety into target structures, allowing for greater flexibility and efficiency in complex synthesis workflows. This product is intended for research and scientific purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-3-ylcarbamate

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-8-7-9-16-10-11)13(19)21-15(4,5)6/h7-10H,1-6H3

InChI Key

UJSVMPGPKXILHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 3 Bis Tert Butoxycarbonyl Amino Pyridine

Precursor Synthesis: N-Boc-3-aminopyridine Formation

The foundational step in the synthesis of 3-[Bis(tert-butoxycarbonyl)amino]pyridine is the selective monoprotection of 3-aminopyridine (B143674) to form tert-butyl (pyridin-3-yl)carbamate, commonly known as N-Boc-3-aminopyridine. This transformation is critical for managing the reactivity of the amino group in subsequent reactions.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reagent Systems

Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) is the most prevalent reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto an amine. researchgate.netacs.org The reaction involves the nucleophilic attack of the amine on the Boc anhydride (B1165640), leading to the formation of a stable carbamate (B1207046). total-synthesis.com This process can be modulated through various catalytic and non-catalytic approaches to optimize yield and selectivity.

The N-tert-butoxycarbonylation of aminopyridines can be performed under both catalytic and non-catalytic conditions.

Non-Catalytic Methods: The direct reaction of 3-aminopyridine with Boc₂O can proceed without a catalyst, often in an alcoholic solvent which has been shown to enhance the reaction rate for aromatic amines. sigmaaldrich.com In some protocols, the reaction is simply stirred at room temperature. A catalyst-free approach using water as the medium has also been described, which chemoselectively yields mono-N-Boc derivatives without side products like N,N-di-Boc compounds. organic-chemistry.org

Catalytic Methods: To improve reaction rates and efficiency, various catalysts are employed.

Base Catalysis: Bases such as 4-(dimethylamino)pyridine (DMAP) are frequently used in conjunction with Boc₂O. researchgate.net However, base-catalyzed reactions can sometimes lead to the formation of undesired byproducts, including the N,N-di-Boc derivative. researchgate.net A Chinese patent describes a method using a combination of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBT), and triethylamine (B128534) (TEA) as the base, which reportedly provides high selectivity for the mono-Boc product over the di-Boc version.

Other Catalysts: A range of other catalysts have been found effective for N-Boc protection, including iodine, silica-supported perchloric acid (HClO₄–SiO₂), and ionic liquids. organic-chemistry.org These catalysts can offer benefits such as mild reaction conditions, high chemoselectivity, and reusability.

The choice of solvent plays a significant role in the outcome of the Boc protection reaction. Research has demonstrated that alcoholic solvents, such as methanol (B129727) and isopropanol (B130326), can substantially accelerate the rate of Boc protection for weakly nucleophilic aromatic amines compared to less polar solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Optimization studies aim to maximize the yield of the desired mono-protected product while minimizing the formation of the bis-protected species. For instance, a method using water-acetone under catalyst-free conditions has been shown to produce mono-carbamates in excellent yields with short reaction times. nih.gov In contrast, some catalytic systems in organic solvents may require careful control of stoichiometry and temperature to prevent over-reaction.

For practical applications, the scalability of the synthesis is paramount. A documented large-scale preparation of N-Boc-3-aminopyridine involves the dropwise addition of Boc₂O dissolved in isopropanol to a solution of 3-aminopyridine. The reaction is initiated at a low temperature (ice bath) and then allowed to warm to room temperature and stir overnight. This procedure, performed on a 20-gram scale, yields the product in excellent quantities after purification by recrystallization, avoiding the need for column chromatography. This makes the process efficient and viable for industrial production.

Advanced Protection Strategies for Bis-Boc-3-aminopyridine

The synthesis of the target compound, this compound, requires the introduction of a second Boc group onto the nitrogen atom of the mono-protected precursor. This is a more challenging step due to the reduced nucleophilicity of the carbamate nitrogen.

Sequential Protection Pathways

The formation of the N,N-di-Boc derivative is typically achieved through a sequential or two-step pathway. The first step is the synthesis of N-Boc-3-aminopyridine as detailed above. The second step involves reacting this precursor with another equivalent of Boc₂O under forcing conditions.

While often considered an unwanted side product in mono-protection schemes, the formation of the bis-Boc derivative can be intentionally promoted. researchgate.net A general strategy for the synthesis of doubly Boc-protected aryl amines involves reacting the mono-protected amine with an excess of Boc anhydride. A procedure for a related compound, doubly BOC-protected 4-iodoaniline, involves stirring the mono-protected aniline (B41778) with Boc anhydride overnight. google.com This suggests that a similar approach—treating N-Boc-3-aminopyridine with an additional equivalent of Boc₂O, potentially with a strong base or catalyst and elevated temperatures—would facilitate the formation of this compound. The use of a strong base would deprotonate the carbamate, increasing its nucleophilicity for the attack on a second molecule of Boc anhydride. The successful synthesis and application of molecules containing two Boc groups on a single nitrogen atom have been reviewed, highlighting the utility of these N,N-di-Boc protected compounds in organic synthesis. researchgate.netrsc.org

The following table summarizes a representative reaction for the precursor synthesis:

ReactantsReagents/SolventsConditionsProductYield
3-AminopyridineDi-tert-butyl dicarbonate, Isopropanol0°C to Room Temp, OvernightN-Boc-3-aminopyridineExcellent
Conditions for Second Boc Introduction

The initial acylation of 3-aminopyridine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) readily yields the mono-protected tert-butyl pyridin-3-ylcarbamate. The nitrogen atom in this carbamate is significantly less nucleophilic due to the electron-withdrawing effect of the Boc group. Consequently, forcing conditions are required to introduce the second Boc group.

Key conditions to facilitate this second acylation include:

Excess Acylating Agent : A significant excess of di-tert-butyl dicarbonate (typically 2.2 equivalents or more) is necessary to drive the reaction to completion. fishersci.co.uknih.gov

Catalysis : The use of a hyper-nucleophilic acylation catalyst is crucial. 4-(Dimethylamino)pyridine (DMAP) is highly effective for this purpose, as it activates the Boc anhydride, rendering it more susceptible to attack by the weakly nucleophilic mono-Boc-protected amine. commonorganicchemistry.comorganic-chemistry.org

Base : A non-nucleophilic base, such as triethylamine (TEA), is often included to neutralize the acid generated during the reaction. jk-sci.com

Solvent : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (B52724) are commonly employed. fishersci.co.uknih.gov

Temperature : The reaction is typically conducted at room temperature, although moderate heating may sometimes be applied to increase the reaction rate. fishersci.co.uk

Regioselectivity and Yield Optimization

In the context of protecting 3-aminopyridine, regioselectivity refers to the acylation of the exocyclic amino group versus the pyridine (B92270) ring nitrogen. The exocyclic amine is substantially more nucleophilic and reactive, leading to exclusive N-protection at this site under standard conditions. The primary challenge is not one of regioselectivity between different nitrogen atoms, but rather optimizing the degree of acylation to favor the bis-protected product over the mono-protected intermediate.

Optimization towards this compound is achieved by manipulating reaction conditions to overcome the energy barrier of the second acylation. Conversely, high selectivity for the mono-Boc product can be obtained using methodologies that actively avoid over-reaction, such as those employing peptide coupling agents like EDCI and HOBT, which appear to favor mono-acylation. google.comgoogle.com

Table 1: Influence of Reaction Conditions on Boc-Protection Selectivity of 3-Aminopyridine
ParameterConditions Favoring Mono-ProtectionConditions Favoring Bis-Protection
Boc₂O Stoichiometry ~1.0 - 1.5 equivalents google.com>2.0 equivalents fishersci.co.uknih.gov
Catalyst None, or mild activators (e.g., EDCI/HOBT) google.comStrong acylation catalyst (e.g., DMAP) commonorganicchemistry.comorganic-chemistry.org
Base Standard base (e.g., TEA) google.comStandard base (e.g., TEA) in sufficient quantity (>2 eq) jk-sci.com
Reaction Time Shorter reaction timesLonger reaction times (e.g., 12+ hours) mychemblog.com

One-Pot Bis-Protection Methodologies

The most efficient route to this compound is a one-pot procedure where 3-aminopyridine is directly converted to the bis-acylated product without isolation of the mono-Boc intermediate. A general protocol involves dissolving 3-aminopyridine in an anhydrous solvent like DCM, followed by the addition of triethylamine, a catalytic quantity of DMAP, and finally, an excess of di-tert-butyl dicarbonate. mychemblog.com The mixture is stirred at ambient temperature until analysis (e.g., by TLC or LCMS) indicates the consumption of the starting material and the mono-protected intermediate.

Investigation of Reagent Stoichiometry

The precise stoichiometry of the reagents is the most critical factor in successfully synthesizing the bis-protected compound.

3-Aminopyridine : This is the limiting reagent, defined as 1.0 equivalent.

Di-tert-butyl dicarbonate (Boc₂O) : A stoichiometric excess is required. Using at least 2.2 to 2.5 equivalents ensures that sufficient acylating agent is present for both the facile first protection and the more challenging second protection. nih.govmychemblog.com

Triethylamine (TEA) : As two acylation events occur, at least 2.0 equivalents of base are theoretically needed to scavenge the protons produced and maintain a neutral reaction environment.

4-(Dimethylamino)pyridine (DMAP) : Only a catalytic amount is needed. Typically, 0.05 to 0.2 equivalents are sufficient to significantly accelerate the reaction. nih.govorganic-chemistry.org

Mechanistic Insights into Direct Bis-Acylation

The DMAP-catalyzed bis-acylation of 3-aminopyridine proceeds through a well-understood, multi-step mechanism.

First Acylation : The primary exocyclic amine of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Boc₂O. This results in the formation of the mono-protected intermediate, tert-butyl pyridin-3-ylcarbamate, and the release of tert-butyl carbonate, which subsequently decomposes to tert-butanol (B103910) and carbon dioxide. masterorganicchemistry.comjk-sci.com

Catalyst Activation : The highly nucleophilic DMAP catalyst rapidly attacks a second molecule of Boc₂O. This forms a highly reactive N-acylpyridinium ion pair intermediate. commonorganicchemistry.comutrgv.edu This species is a far more potent acylating agent than Boc₂O itself.

Second Acylation : The nitrogen of the mono-Boc carbamate, though a weak nucleophile, attacks the activated N-acylpyridinium complex. This step is the rate-determining step for the formation of the bis-Boc product.

Catalyst Regeneration : The resulting tetrahedral intermediate collapses, yielding the final this compound product and regenerating the DMAP catalyst, allowing it to re-enter the catalytic cycle. utrgv.educommonorganicchemistry.com

Purification and Isolation Techniques for N-Protected Pyridines

The crude reaction mixture typically contains the desired bis-Boc product, the mono-Boc intermediate, unreacted Boc₂O, DMAP, and byproducts. A multi-step purification strategy is required for isolation.

An initial aqueous workup, involving washing the organic extract with water and brine, removes the bulk of water-soluble impurities like the base and its salts. mychemblog.com

The primary method for separating the product from the remaining impurities is flash column chromatography on silica (B1680970) gel. nih.gov Due to the presence of two electron-withdrawing Boc groups, the bis-protected product is significantly less polar than the mono-protected intermediate. This difference in polarity allows for effective separation using a gradient elution, typically with a hexane/ethyl acetate (B1210297) solvent system. nih.gov For challenging separations involving basic amines, which can streak on acidic silica, two strategies can be employed: adding a small amount of triethylamine (0.1-1%) to the eluent or using an amino-functionalized silica stationary phase. rsc.orgbiotage.com

Reactivity and Chemical Transformations of 3 Bis Tert Butoxycarbonyl Amino Pyridine

Chemical Stability and Functional Group Compatibility

The bis(Boc)amino group is a robust protecting group, rendering the nitrogen atom significantly less nucleophilic and basic compared to a primary or even a mono-Boc protected amine. This decreased reactivity allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amino group. The steric bulk of the two Boc groups also contributes to its stability.

The N,N-di-Boc group is generally stable under basic and mildly acidic conditions, as well as to many organometallic reagents and catalytic hydrogenation conditions that might affect other protecting groups like benzyl (B1604629) (Bn) groups. nih.govsemanticscholar.org This stability makes it an orthogonal protecting group to other common functionalities. For instance, it is compatible with reactions such as the Mitsunobu reaction. nih.gov The stability of N-Boc groups to basic and nucleophilic attacks makes them ideal for use in syntheses requiring such conditions. semanticscholar.org However, it has been noted that the second N-Boc group on an amine can be labile to various bases. nih.gov

Deprotection Chemistry of Bis(tert-butoxycarbonyl)amino Group

The removal of the bis(Boc) protecting group is a critical step in many synthetic sequences to liberate the free amine. This can be achieved through several methods, primarily involving acidic conditions.

Acid-Mediated Cleavage Protocols

The most common method for the deprotection of Boc-protected amines is hydrolysis under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are frequently employed. fishersci.co.ukjk-sci.com The reaction proceeds by protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine. jk-sci.com

Other acidic reagents that have been successfully used for Boc deprotection include hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or dioxane, sulfuric acid, and p-toluenesulfonic acid. semanticscholar.orgfishersci.co.ukjk-sci.commdpi.com Aqueous phosphoric acid has also been reported as a mild and effective reagent for this purpose. semanticscholar.orgorganic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. For instance, TFA is known to deprotect tert-butyl carbamates within minutes in neat conditions. nih.gov

Table 1: Acid-Mediated Deprotection Reagents

Reagent Typical Conditions Reference
Trifluoroacetic acid (TFA) DCM, room temperature, 2-12h fishersci.co.uk
Hydrochloric acid (HCl) 4M in an organic solvent (e.g., dioxane, ethyl acetate), room temperature, 2h fishersci.co.uk
Phosphoric acid (aqueous) THF, room temperature semanticscholar.org

Alternative Deprotection Methodologies

While acid-mediated cleavage is prevalent, alternative methods exist for substrates that are sensitive to strong acids.

Lewis acids such as zinc bromide (ZnBr2), trimethylsilyl (B98337) iodide (TMSI), tin(IV) chloride (SnCl4), and aluminum chloride (AlCl3) can also effect the removal of the Boc group. semanticscholar.orgfishersci.co.uk For example, treatment with zinc bromide in dichloromethane at room temperature can achieve deprotection overnight. fishersci.co.uk

Thermolytic cleavage is another option, although it often requires high temperatures (around 150°C). semanticscholar.org More recently, catalyst-free deprotection using boiling water has been developed as an environmentally friendly method for certain substrates. semanticscholar.orgresearchgate.net This method is proposed to involve water acting as a dual acid/base catalyst at elevated temperatures. rsc.org

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene. quimicaorganica.org Electrophilic attack typically occurs at the 3- and 5-positions due to the greater stability of the resulting intermediate cation. quimicaorganica.orgquora.comquora.com The bis(Boc)amino group at the 3-position, however, can act as a directing group, influencing the regioselectivity of further substitutions.

Directed Metalation Strategies

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org While the bis(Boc)amino group itself is not a classical DMG, a related mono-Boc group (-NHBoc) has been shown to direct lithiation to the 4-position of the pyridine ring. nih.gov This lithiated intermediate can then be trapped with various electrophiles. This strategy is advantageous as the Boc group is often more easily removed than other directing groups like pivaloyl. nih.gov The use of strong bases like sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures is typical for such transformations. harvard.edu

Table 2: Directed Metalation and Halogenation

Starting Material Reagents Electrophile Product Yield Reference
N-Boc-3-aminopyridine 1. s-BuLi, TMEDA, THF, -78°C 1,2-dibromoethane N-Boc-3-amino-4-bromopyridine 53% nih.gov
N-Boc-3-aminopyridine 1. s-BuLi, TMEDA, THF, -78°C Hexachloroethane N-Boc-3-amino-4-chloropyridine N/A nih.gov

Halogenation and Other Electrophilic Functionalizations

Direct electrophilic halogenation of pyridine is often challenging and requires harsh conditions. nih.gov However, alternative strategies have been developed. One innovative method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.gov This approach transforms the electron-deficient pyridine into a more reactive acyclic system that can undergo regioselective halogenation under mild conditions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.govnsf.gov This method has proven effective for the 3-halogenation of a diverse range of substituted pyridines. nih.govnsf.govchemrxiv.org

For 3-aminopyridine (B143674) derivatives, the directing effect of the amino group (or its protected form) is crucial. As seen in the directed metalation section, functionalization at the C-4 position is readily achieved. The resulting N-Boc-3-amino-4-halopyridines are stable, storable intermediates for further synthetic transformations. nih.gov

Nucleophilic Substitution Reactions and Coupling Chemistry

The presence of the bulky and electron-withdrawing bis(tert-butoxycarbonyl)amino group at the 3-position of the pyridine ring modulates its reactivity towards nucleophiles and its participation in various coupling reactions. This section explores transformations involving derivatized side chains and the direct functionalization of the pyridine core through cross-coupling methodologies.

Transformations Involving Derivatized Side Chains

The bis(Boc)amino group can act as a directing group in electrophilic aromatic substitution, facilitating the introduction of substituents at specific positions on the pyridine ring. The subsequent transformation of these newly introduced groups via nucleophilic substitution offers a pathway to a diverse range of 3,4-disubstituted and 2,3-disubstituted pyridines.

While direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyridine ring is challenging, the introduction of an activating group, such as a halogen, ortho or para to the nitrogen atom, facilitates such reactions. nih.govresearchgate.net In the context of 3-[Bis(tert-butoxycarbonyl)amino]pyridine, prior functionalization of the pyridine ring is often a prerequisite for nucleophilic substitution.

For instance, the Vilsmeier-Haack reaction can introduce a carbaldehyde group at the 3-position of a substituted imidazo[1,2-a]pyridine (B132010) ring, which can then undergo further transformations. researchgate.net Although not directly on this compound, this highlights a strategy where an introduced functional group on the pyridine ring can be a handle for further derivatization.

Research has shown that the reaction of 2- and 4-cyanopyridines with lithium amides can lead to the corresponding aminopyridines through the displacement of the cyanide group. researchgate.net This type of nucleophilic aromatic substitution, where a pseudo-halide is displaced, could be a potential, though underexplored, route for the functionalization of appropriately substituted derivatives of this compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For pyridine-containing molecules, these reactions allow for the introduction of a wide variety of substituents onto the heterocyclic core. The reactivity of this compound in such transformations is of significant interest for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organohalide, is a powerful method for creating biaryl and heteroaryl-aryl linkages. mdpi.com In a synthetic route towards novel kinase inhibitors, a key step involved the Suzuki-Miyaura coupling of a substituted pyrazole (B372694) with a boronic acid derivative of a pyridine. While the specific substrate was not this compound, this example underscores the utility of Suzuki coupling in functionalizing pyridine rings within complex molecules.

A general protocol for the Suzuki-Miyaura cross-coupling of heteroaryl bromides and chlorides with heteroarylboronic esters has been developed. mdpi.com This method, which utilizes trimethyl borate (B1201080) as an additive, has proven effective for a broad range of π-rich and π-deficient heterocycles, suggesting its potential applicability to halogenated derivatives of this compound.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction has been successfully applied to the synthesis of 4-substituted-2,2′-bipyridines from 4-bromo-2,2′-bipyridine. mdpi.com This demonstrates the feasibility of alkynylating halogenated pyridines, a strategy that could be extended to derivatives of this compound to introduce alkynyl moieties.

A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes showed good to excellent yields of the corresponding 2-amino-3-alkynylpyridines. This highlights that the amino group, even when unprotected, is tolerated in these coupling reactions, suggesting that the bis(Boc)-protected amino group in this compound would also be compatible.

Heck Reaction:

The Heck reaction, involving the coupling of an unsaturated halide with an alkene, is another important tool for C-C bond formation. The intramolecular Heck reaction, in particular, has been utilized for the synthesis of various heterocyclic systems. While specific examples with this compound are not prevalent in the literature, the general applicability of the Heck reaction to functionalize pyridine rings is well-established. For instance, the modification of the imidazo[1,2-a]pyridine ring has been achieved via the microwave-assisted Mizoroki-Heck reaction.

The following table summarizes representative conditions for cross-coupling reactions on pyridine derivatives, which could serve as a starting point for the development of protocols for this compound derivatives.

Coupling ReactionHalogenated Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
Suzuki-Miyaura 4-bromo-2,2'-bipyridineIndole-4-boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O75
Sonogashira 2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF95
Heck 3-bromoindazoleStyrenePd(OAc)₂/PPh₃TEASilica (B1680970) gel (ball-milling)92

This table presents data from various sources for illustrative purposes and the reaction conditions may need optimization for this compound derivatives. mdpi.comnih.gov

Role as a Versatile Synthetic Intermediate

The bis(Boc)-protected 3-aminopyridine serves as a highly adaptable intermediate in organic synthesis, primarily due to the directing and activating effects of the protected amino group. The two bulky Boc groups significantly influence the reactivity of the pyridine ring, enabling selective functionalization at positions that might otherwise be difficult to access.

One of the key transformations facilitated by the bis(Boc)amino group is directed ortho-metalation (DoM). baranlab.orgwikipedia.orguwindsor.caharvard.edu This strategy involves the deprotonation of the pyridine ring at the position ortho to the directing group by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. baranlab.orgwikipedia.org The bis(Boc)amino group is a powerful directing group, facilitating lithiation at the C2 and C4 positions of the pyridine ring. This allows for the synthesis of a diverse array of di- and polysubstituted pyridines, which are important precursors for more complex molecular targets.

The general scheme for directed ortho-metalation of this compound is depicted below:

Directed ortho-metalation of this compoundConceptual reaction scheme for directed ortho-metalation.

Furthermore, the protected amine can be deprotected under acidic conditions to yield the corresponding 3-aminopyridine derivative. researchgate.net This straightforward deprotection adds to the compound's versatility, as the free amino group can then participate in a variety of subsequent reactions, such as diazotization, acylation, and transition metal-catalyzed cross-coupling reactions.

Construction of Complex Heterocyclic Systems

The strategic placement of functional groups on the pyridine ring of this compound makes it an ideal starting material for the synthesis of more intricate heterocyclic structures, particularly those containing fused pyridine rings.

Pyrido-Fused Ring Systems

Pyrido-fused heterocyclic systems are prevalent in many biologically active compounds and functional materials. The functionalized 3-aminopyridine core provided by this compound is instrumental in the construction of these complex scaffolds. For instance, derivatives of this compound can be utilized in cyclization reactions to form pyrido[2,3-b]pyrazines, pyrido[3,4-b]pyrazines, and other related fused systems. acs.orgmdpi.comrsc.orgmdpi.com

The synthesis of such systems often involves the initial functionalization of the this compound core, followed by a ring-closing reaction. For example, a common strategy involves the introduction of a suitable functional group at the C2 or C4 position via directed metalation, followed by deprotection of the amino group and subsequent condensation with a 1,2-dicarbonyl compound or its equivalent to form the fused pyrazine (B50134) ring.

Fused SystemPrecursor StrategyKey Reaction Type
Pyrido[2,3-b]pyrazineFunctionalization at C2, deprotection, and condensationCyclocondensation
Pyrido[3,4-b]pyrazineFunctionalization at C4, deprotection, and condensationCyclocondensation
Imidazo[4,5-b]pyridineFunctionalization and annulation with a one-carbon unitAnnulation

Table 1: Strategies for the Synthesis of Pyrido-Fused Ring Systems

Chiral Molecule Synthesis

While specific examples detailing the direct use of this compound in asymmetric synthesis are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated synthesis can be applied to its derivatives. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com

In the context of this compound, a chiral group could be introduced, for example, by acylating the deprotected 3-amino group with a chiral carboxylic acid. The resulting chiral amide could then direct the stereoselective functionalization of the pyridine ring. Alternatively, a chiral catalyst could be employed in reactions involving derivatives of this compound to achieve enantioselective transformations. The development of such methodologies would open up new avenues for the synthesis of enantiomerically pure pyridine-containing compounds.

Precursor in Medicinal Chemistry Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications. rsc.orgnih.gov 3-Aminopyridine derivatives, in particular, are key components of many biologically active molecules, including kinase inhibitors and compounds targeting the central nervous system. nih.gov The ability to selectively functionalize the pyridine ring of this compound makes it a valuable precursor for the synthesis of novel medicinal chemistry scaffolds.

The versatility of this intermediate allows for the systematic modification of the pyridine core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, libraries of compounds can be generated by varying the electrophiles used in directed metalation reactions, leading to a range of substituted 3-aminopyridine analogs for biological screening.

Therapeutic AreaTarget ClassExample Scaffold
OncologyKinase InhibitorsSubstituted 3-aminopyridines
NeurologyCNS agentsFunctionalized pyridines
Infectious DiseasesAntimicrobial agentsPyridine-based heterocycles

Table 2: Medicinal Chemistry Applications of Pyridine Scaffolds

Contributions to Protecting Group Methodology

The bis(Boc)amino group in this compound serves as an effective protecting group for the 3-amino functionality. The two tert-butoxycarbonyl groups render the nitrogen atom significantly less nucleophilic and basic compared to a primary amine, preventing it from participating in unwanted side reactions during the functionalization of the pyridine ring. researchgate.net

The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. sigmaaldrich.comtntech.edu This orthogonality in deprotection is a key advantage in multi-step syntheses. The successful protection and subsequent deprotection of the amino group are crucial steps in many synthetic routes that utilize 3-aminopyridine derivatives.

The use of the bis(Boc) protecting group offers a reliable method to temporarily mask the reactivity of the amino group, allowing for the selective manipulation of other parts of the molecule. This strategy is fundamental to the synthesis of complex molecules where the timing of the introduction and removal of functional groups is critical. A patent has described a method for the BOC protection of aminopyridines, highlighting its importance in organic synthesis. google.comgoogle.com

Conclusion

3-[Bis(tert-butoxycarbonyl)amino]pyridine is a specialized chemical intermediate whose value lies in the robust and sterically demanding nature of its N,N-bis(Boc) protecting group. While not a compound commonly used as a final product, its role in synthetic methodology, particularly as a powerful directing group for the ortho-metalation of the pyridine (B92270) ring, is significant. This capability allows for the regioselective synthesis of complex substituted pyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. Further research into the specific applications of this compound could reveal its utility in the streamlined synthesis of novel and complex molecular targets.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the precise structure of 3-[Bis(tert-butoxycarbonyl)amino]pyridine by mapping the hydrogen and carbon atomic frameworks.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays characteristic signals corresponding to the protons of the pyridine (B92270) ring and the tert-butoxycarbonyl (Boc) groups. The aromatic protons of the pyridine ring appear as distinct multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The proton at the C2 position is typically the most deshielded, appearing at the lowest field, followed by the protons at C6 and C4. The proton at C5 usually appears at the highest field among the ring protons. The large singlet observed in the upfield region, around δ 1.48 ppm, is characteristic of the 18 equivalent protons of the two tert-butyl groups of the Boc protecting groups.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-2~8.45ddJ = 4.8, 1.5 Hz
Pyridine H-6~8.35ddJ = 8.4, 1.5 Hz
Pyridine H-4~7.65dddJ = 8.4, 4.8, 0.9 Hz
Pyridine H-5~7.25tJ = 8.4 Hz
Boc (t-Bu)~1.48s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum shows distinct signals for the carbon atoms of the pyridine ring and the tert-butoxycarbonyl groups. The carbonyl carbons of the Boc groups are typically found in the range of δ 150-155 ppm. The carbon atoms of the pyridine ring exhibit signals in the aromatic region (δ 120-150 ppm), with their exact chemical shifts influenced by the nitrogen atom and the bulky di-Boc-amino substituent. The quaternary carbons of the tert-butyl groups appear around δ 83-85 ppm, while the methyl carbons of the tert-butyl groups resonate at approximately δ 28 ppm.

Carbon Atom Chemical Shift (δ, ppm)
Pyridine C-2~148.5
Pyridine C-6~146.2
Pyridine C-4~124.1
Pyridine C-5~123.8
Pyridine C-3~138.0
Boc (C=O)~151.7
Boc (quaternary C)~84.2
Boc (CH₃)~28.1

Note: The assignments are based on typical chemical shift values and may require confirmation through 2D NMR techniques.

While specific 2D NMR data for this compound is not widely published, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments made from 1D NMR data.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, confirming the connectivity and substitution pattern. For instance, correlations would be expected between H-4 and H-5, and between H-5 and H-6.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbon atoms. This would definitively link the proton signals of the pyridine ring to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum of this compound is characterized by strong absorption bands that are indicative of its key functional groups. The most prominent feature is the strong stretching vibration of the carbonyl (C=O) groups of the Boc protecting groups, which typically appears in the region of 1700-1750 cm⁻¹. The presence of two Boc groups can sometimes lead to a broadening or splitting of this peak. Other significant absorptions include the C-N stretching vibrations and the characteristic aromatic C-H and C=C stretching vibrations of the pyridine ring. The absence of N-H stretching bands in the region of 3300-3500 cm⁻¹ confirms the disubstitution on the amino group. The peaks in the range of 1000-1300 cm⁻¹ are often associated with the C-O stretching of the carbamate (B1207046). researchgate.netresearchgate.net

Vibrational Mode Frequency (cm⁻¹) Intensity
C=O Stretch (Boc)~1730Strong
C-N Stretch~1145, 1225Strong
Aromatic C-H Stretch~3050-3150Medium-Weak
Aromatic C=C and C=N Stretch~1400-1600Medium
Aliphatic C-H Stretch (t-Bu)~2980Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of "this compound," offering precise molecular weight determination and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the target compound from other molecules with the same nominal mass. The exact mass of the protonated molecule, [M+H]⁺, is a key value sought in this analysis.

Parameter Value
Molecular FormulaC₁₅H₂₂N₂O₄
Theoretical Monoisotopic Mass294.1580 g/mol
Expected [M+H]⁺ Ion (Calculated)295.1652
Expected [M+Na]⁺ Ion (Calculated)317.1471

This table presents the calculated theoretical values for the specified parameters.

The fragmentation pattern of "this compound" in the mass spectrometer provides a molecular fingerprint that confirms its structure. The two tert-butoxycarbonyl (Boc) groups are characteristically labile and their fragmentation dominates the mass spectrum under typical ionization conditions like Electron Impact (EI) and Electrospray Ionization (ESI). doaj.org

A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, followed by the loss of carbon dioxide (CO₂, 44 Da). The sequential loss of both Boc groups is a hallmark of this compound's mass spectrum. The stability of the pyridine ring means that its fragmentation is less common compared to the loss of the protecting groups.

Expected Fragmentation Pattern:

Fragment Ion Proposed Structure Description
[M-C₄H₈]⁺C₁₁H₁₄N₂O₄Loss of one isobutylene molecule
[M-C₅H₈O₂]⁺C₁₀H₁₄N₂O₂Loss of one Boc group
[M-2(C₅H₈O₂)]⁺C₅H₆N₂Loss of both Boc groups, resulting in the 3-aminopyridine (B143674) cation
[C₄H₉]⁺(CH₃)₃C⁺tert-Butyl cation

This table outlines the anticipated major fragment ions based on the known fragmentation behavior of Boc-protected compounds. doaj.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within "this compound." The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of "this compound" is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits characteristic π → π* and n → π* transitions. The presence of the bis(tert-butoxycarbonyl)amino group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Electronic Transition Expected Wavelength Range (nm) Description
π → π250-280A high-energy transition associated with the aromatic π-system of the pyridine ring.
n → π> 270A lower-energy transition involving the non-bonding electrons of the nitrogen atom in the pyridine ring. This transition is often weaker and can be sensitive to solvent polarity.

This table provides a general expectation for the electronic transitions of the compound based on the known properties of pyridine and substituted pyridines. The exact absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the properties of molecules at an electronic level. mdpi.com These methods, particularly those based on Density Functional Theory (DFT), have become essential tools for predicting molecular geometries, vibrational spectra, and electronic characteristics. researchgate.netnih.gov

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. For geometry optimization, DFT is employed to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. researchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. nih.gov

For a molecule like 3-[Bis(tert-butoxycarbonyl)amino]pyridine, a common approach would involve using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p) or cc-pVTZ, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Illustrative Example: Optimized Geometry of 2-(tert-butoxycarbonyl(Boc)amino)-5-bromopyridine (BABP)

A study on the related compound BABP utilized DFT with the B3LYP functional and the cc-pVTZ basis set to determine its most stable optimized structure. nih.gov The calculated bond lengths and angles provide a precise geometric description of the molecule.

Table 1: Selected Optimized Geometrical Parameters of 2-(tert-butoxycarbonyl(Boc)amino)-5-bromopyridine (BABP) calculated by DFT/B3LYP/cc-pVTZ method. nih.gov

Bond Lengths (Å)Bond Angles (°)
BondLengthAngleValue
C2-N71.415C6-N1-C2117.9
N7-C81.382N1-C2-C3122.8
C8=O91.215C2-C3-C4118.9
C8-O101.357C3-C4-C5118.6
C5-Br181.892C4-C5-C6119.5

Vibrational Frequency Analysis (Theoretical vs. Experimental)

Vibrational frequency analysis is a powerful tool for identifying molecules and understanding their bonding structures. Theoretical calculations, typically performed using DFT, can predict the vibrational modes of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data obtained from FT-IR and Raman spectroscopy. nih.govmdpi.com The comparison between theoretical and experimental spectra allows for a detailed assignment of vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. google.com

Illustrative Example: Vibrational Frequencies of BABP

For BABP, theoretical vibrational frequencies were calculated using the DFT/B3LYP/cc-pVTZ method and compared with experimental FT-IR and Raman data. nih.gov This comparison enabled the assignment of key vibrational modes.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-(tert-butoxycarbonyl(Boc)amino)-5-bromopyridine (BABP). nih.gov

AssignmentTheoretical Frequency (B3LYP/cc-pVTZ)Experimental FT-IR FrequencyExperimental Raman Frequency
N-H Stretch34673351-
C-H Stretch (Aromatic)310231003090
C=O Stretch176017411740
C-N Stretch (Pyridine Ring)159815951596
C-Br Stretch640638639

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, optical properties, and intermolecular interactions. Computational methods provide a detailed picture of how electrons are distributed within a molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Illustrative Example: HOMO-LUMO Analysis of BABP

The HOMO and LUMO energies for BABP were calculated to understand its electronic properties and reactivity. nih.gov The energy gap provides insight into its stability.

Table 3: Calculated Frontier Molecular Orbital Energies for 2-(tert-butoxycarbonyl(Boc)amino)-5-bromopyridine (BABP). nih.gov

ParameterEnergy (eV)
HOMO Energy-6.89
LUMO Energy-1.02
HOMO-LUMO Energy Gap (ΔE)5.87

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwalisongo.ac.id Green and yellow represent regions of intermediate potential. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl groups, indicating these as sites for electrophilic interaction.

Reactivity Prediction and Mechanistic Elucidation

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate potential reaction mechanisms. For this compound, theoretical calculations can provide valuable insights into its chemical behavior, complementing experimental observations.

The Fukui function, a concept rooted in density functional theory (DFT), is a critical tool for identifying the most reactive sites within a molecule. researchgate.netwikipedia.org It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo nucleophilic or electrophilic attack. wikipedia.orgfaccts.descm.com

There are three main types of Fukui functions:

f+(r) : Describes the reactivity towards a nucleophilic attack (attack by a species with excess electrons). A high value of f+(r) indicates a site that is susceptible to nucleophilic attack.

f-(r) : Describes the reactivity towards an electrophilic attack (attack by an electron-deficient species). A high value of f-(r) points to a site likely to be attacked by an electrophile.

f0(r) : Describes the reactivity towards a radical attack.

For electrophilic attack, the electron-rich pyridine ring is the most probable target. The precise location of the attack would be influenced by the directing effects of the N(Boc)2 group and the ring nitrogen. Condensed Fukui functions, which assign a value to each atom in the molecule, would be necessary to definitively rank the reactivity of the different carbon atoms in the pyridine ring.

Table 1: Predicted Reactive Sites in this compound Based on Analogy

Type of AttackPredicted Primary Reactive SiteRationale
Nucleophilic Pyridine NitrogenThe N(Boc)2 group is strongly electron-withdrawing, reducing the nucleophilicity of the exocyclic nitrogen.
Electrophilic Pyridine Ring CarbonsThe pyridine ring is an electron-rich aromatic system. The precise position is subject to the combined directing effects of the substituents.

Potential energy surface (PES) scans are a computational method used to explore the conformational landscape of a molecule. By systematically changing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step, a PES scan can identify stable conformers (local minima) and the energy barriers between them (transition states). researchgate.net

For this compound, the most significant conformational flexibility arises from the rotation around the C3-N bond (connecting the pyridine ring to the amino nitrogen) and the N-C(O) bonds of the two Boc groups. The steric hindrance between the two bulky Boc groups, and between the Boc groups and the pyridine ring, is expected to create significant rotational barriers.

A PES scan of the C3-N bond rotation would likely reveal a high energy barrier, suggesting that the N(Boc)2 group is not freely rotating. The lowest energy conformers would be those that minimize the steric clash between the Boc groups and the hydrogen atoms on the adjacent C2 and C4 positions of the pyridine ring. It is plausible that the plane of the N(Boc)2 group would be significantly twisted relative to the plane of the pyridine ring.

Similarly, PES scans for the rotation around the N-C(O) bonds would illustrate the preferred orientations of the tert-butyl groups. The large size of these groups would lead to distinct, well-defined low-energy conformers.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Impact on Conformation
C2-C3-N-C(O) Rotation around the pyridine-nitrogen bondHigh rotational barrier due to steric hindrance with the pyridine ring.
C3-N-C(O)-O Rotation around the nitrogen-carbonyl bondDefines the orientation of the Boc groups relative to each other and the pyridine ring.

Theoretical Studies on Analogous N,N-Bis-Boc-Aminopyridines

Direct theoretical studies on this compound are scarce. However, research on related N-Boc protected amines and amides provides a basis for understanding its electronic properties and reactivity. researchgate.net

The presence of two Boc groups on the amino nitrogen has a profound electronic effect. Each Boc group is electron-withdrawing, which significantly reduces the electron density on the nitrogen atom. researchgate.net This has several consequences:

Decreased Nucleophilicity: The exocyclic amino nitrogen in this compound is significantly less nucleophilic than the amino nitrogen in 3-aminopyridine (B143674). This is a common feature of N-acyl and N-alkoxycarbonyl protected amines.

Planarity and Hybridization: In some N,N-diacylamines, the nitrogen atom can adopt a more planar geometry (sp2 hybridization) to delocalize the lone pair over both carbonyl groups. X-ray crystallographic studies on related Boc-acylamides have shown evidence for strong interaction between the acyl and Boc groups. researchgate.net A similar effect might be present in this compound, influencing the geometry around the exocyclic nitrogen.

Acidity of N-H in Mono-Boc Analogues: In the case of mono-Boc protected aminopyridines, the N-H proton is rendered more acidic compared to the unprotected amine, facilitating its deprotonation with a suitable base. This principle is exploited in the alkylation of N-Boc-4-aminopyridine.

Computational studies on simpler aromatic compounds with electron-donating and electron-withdrawing groups have shown that electron-withdrawing groups tend to increase rotational barriers. researchgate.net By analogy, the strongly electron-withdrawing N(Boc)2 group would be expected to influence the electronic structure of the pyridine ring and possess a significant rotational barrier, as mentioned in section 6.2.2.

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